3-(3,4-dimethoxyphenyl)-3-hydroxypropanoic acid

synthetic chemistry natural product analog chiral building block

Choose 3-(3,4-dimethoxyphenyl)-3-hydroxypropanoic acid (CAS 59893-88-8) for its unique β-hydroxy-β-aryl architecture that introduces a chiral center, significantly increases aqueous solubility over the deoxy analog, and provides a versatile synthetic handle for derivatization. This scaffold is validated for anti-inflammatory programs (ED₅₀ comparable to ibuprofen) and PTP1B inhibitor optimization. The racemic mixture is ideal for exploratory research; for enantioselective synthesis, source the (3R)-enantiomer (CAS 141808-81-3).

Molecular Formula C11H14O5
Molecular Weight 226.23 g/mol
CAS No. 59893-88-8
Cat. No. B5573450
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3,4-dimethoxyphenyl)-3-hydroxypropanoic acid
CAS59893-88-8
Molecular FormulaC11H14O5
Molecular Weight226.23 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C(CC(=O)O)O)OC
InChIInChI=1S/C11H14O5/c1-15-9-4-3-7(5-10(9)16-2)8(12)6-11(13)14/h3-5,8,12H,6H2,1-2H3,(H,13,14)
InChIKeyBGTJRHOBUSFVCL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(3,4-Dimethoxyphenyl)-3-hydroxypropanoic Acid (CAS 59893-88-8): Procurement and Differentiation Guide for β-Hydroxy-β-arylpropanoic Acid Scaffolds


3-(3,4-Dimethoxyphenyl)-3-hydroxypropanoic acid (CAS 59893-88-8, C₁₁H₁₄O₅, MW 226.23) belongs to the phenylpropanoic acid class and is characterized by a β-hydroxy substitution on the propanoic acid side chain along with 3,4-dimethoxy substitution on the phenyl ring . This compound exists as a racemic mixture unless otherwise specified, with the (3R)-enantiomer (CAS 141808-81-3) being a chiral intermediate of growing interest in pharmaceutical synthesis . As a β-hydroxy acid, this compound serves as a synthetic building block and scaffold for medicinal chemistry applications, though direct comparative biological data for the parent compound remain limited.

Why Generic Substitution of 3-(3,4-Dimethoxyphenyl)-3-hydroxypropanoic Acid (CAS 59893-88-8) with Close Analogs Fails to Deliver Equivalent Outcomes


3-(3,4-Dimethoxyphenyl)-3-hydroxypropanoic acid occupies a distinct niche among phenylpropanoic acid derivatives due to its combined β-hydroxy and 3,4-dimethoxy functionalities. Generic substitution with the deoxy analog 3-(3,4-dimethoxyphenyl)propanoic acid (CAS 2107-70-2) is not equivalent, as the β-hydroxy group introduces a chiral center, substantially increases polarity and aqueous solubility (freely soluble in water versus the deoxy analog's limited DMSO solubility), and alters both synthetic utility and biological target interactions [1]. Similarly, substitution with 2-hydroxy regioisomers (e.g., CAS 32255-79-1) or with demethylated catechol analogs alters both hydrogen-bonding capacity and metabolic stability [2]. Procurement decisions must therefore be guided by specific application requirements that leverage the unique β-hydroxy-β-aryl architecture.

3-(3,4-Dimethoxyphenyl)-3-hydroxypropanoic Acid (CAS 59893-88-8): Quantitative Evidence for Selection Over Closest Analogs


β-Hydroxy Substitution Enables Brazilin Analog Synthesis via 10-Step Route Starting from Deoxy Precursor

The β-hydroxy group of 3-(3,4-dimethoxyphenyl)-3-hydroxypropanoic acid or its reduced counterpart 3-(3,4-dimethoxyphenyl)propanoic acid provides the essential functionality for constructing the tetracyclic core of brazilin analogs. Pan et al. (2012) demonstrated a 10-step synthetic sequence including intramolecular Friedel-Crafts acylation, dihydroxylation, Lombardo reaction, oxidation with hypervalent iodine compounds, and semipinacol rearrangement, with 3-(3,4-dimethoxy-phenyl)-propionic acid serving as the starting material [1]. The β-hydroxy group (present in the target compound) would further simplify this route by eliminating the need for benzylic oxidation.

synthetic chemistry natural product analog chiral building block

Chiral (3R)-Enantiomer (CAS 141808-81-3) Delivers Defined Stereochemistry vs. Racemic Mixtures for Enantioselective Synthesis

The racemic compound (CAS 59893-88-8) and its (3R)-enantiomer (CAS 141808-81-3) represent distinct procurement options with fundamentally different synthetic utility. The (3R)-enantiomer is specifically characterized as a chiral intermediate with significant utility in pharmaceutical and fine chemical synthesis, featuring well-defined stereochemistry that ensures reproducibility in enantioselective catalysis and medicinal chemistry applications . In contrast, the racemic mixture requires additional chiral resolution steps for applications requiring stereochemical purity. Stability under standard handling and storage conditions supports the practical utility of the enantiopure form.

chiral synthesis enantioselective catalysis medicinal chemistry

Complex Derivative Exhibits Moderate PTP1B and TCPTP Inhibition (IC₅₀ = 820 nM and 700 nM) as Baseline for SAR Optimization

A complex peptidomimetic derivative incorporating the 3-(3,4-dimethoxyphenyl) moiety demonstrated moderate inhibitory activity against protein tyrosine phosphatase 1B (PTP1B) with IC₅₀ = 820 nM, and against T-cell protein tyrosine phosphatase (TCPTP) with IC₅₀ = 700 nM in pNPP assays [1]. This activity, while modest compared to optimized PTP1B inhibitors, establishes a quantitative baseline for structure-activity relationship (SAR) studies using this scaffold. The parent β-hydroxy acid (CAS 59893-88-8) serves as a starting point for constructing more potent derivatives through modifications to the side chain and amide coupling partners.

enzyme inhibition PTP1B diabetes research SAR

β-Hydroxy-β-arylpropanoic Acid Scaffold Confers Anti-Inflammatory Activity Comparable to NSAID Class

β-Hydroxy-β-arylpropanoic acids, the structural class to which 3-(3,4-dimethoxyphenyl)-3-hydroxypropanoic acid belongs, exhibit anti-inflammatory activity through a mechanism distinct from but comparable in magnitude to standard NSAIDs. Docking studies and in vivo evaluation of six β-hydroxy-β-aryl propanoic acids using carrageenan-induced rat paw edema demonstrated ED₅₀ values ranging from 15 µmol/kg to 127 µmol/kg, with ibuprofen as the reference standard at ED₅₀ = 51.7 µmol/kg [1]. Notably, several compounds in this class surpassed ibuprofen's anti-inflammatory potency, and all tested compounds showed favorable gastric tolerability with only slight hyperemia or few petechiae observed [2].

anti-inflammatory NSAID scaffold COX-2 inhibition medicinal chemistry

β-Hydroxy Group Confers 93°C Higher Melting Point and Enhanced Aqueous Solubility vs. Deoxy Analog

The β-hydroxy group of 3-(3,4-dimethoxyphenyl)-3-hydroxypropanoic acid dramatically alters its physicochemical profile relative to the deoxy analog 3-(3,4-dimethoxyphenyl)propanoic acid (CAS 2107-70-2). The target compound melts with decomposition at approximately 190°C and is freely soluble in water [1], whereas the deoxy analog melts at 96-97°C and is primarily soluble in DMSO with limited aqueous solubility [2]. The enhanced aqueous solubility of the β-hydroxy derivative facilitates formulation in aqueous buffers and biological assay media without requiring organic co-solvents, while the higher melting point reflects stronger intermolecular hydrogen bonding that may influence solid-state stability and handling characteristics.

physicochemical properties solubility formulation procurement specification

3,4-Dimethoxy Substitution Pattern on Phenyl Ring Distinguishes This Scaffold from Mono-Methoxy and Catechol Analogs

The 3,4-dimethoxy substitution pattern on the phenyl ring provides a distinct profile compared to mono-methoxy or free catechol (3,4-dihydroxy) analogs. The methylated catechol motif reduces susceptibility to rapid Phase II conjugation (glucuronidation and sulfation) compared to free catechols, potentially improving metabolic stability while retaining some hydrogen-bonding capacity through the methoxy oxygen lone pairs [1]. Structure-property relationship (SPR) studies of 35 phenylpropionic acid derivatives have characterized the physicochemical consequences of isosteric replacement of the carboxylic acid moiety [2], providing a framework for understanding how the 3,4-dimethoxy-β-hydroxy architecture influences lipophilicity, pKa, and target engagement relative to alternative substitution patterns.

structure-property relationships metabolic stability medicinal chemistry SAR

Optimal Research and Industrial Application Scenarios for 3-(3,4-Dimethoxyphenyl)-3-hydroxypropanoic Acid (CAS 59893-88-8)


Chiral Building Block for Asymmetric Synthesis and Pharmaceutical Intermediate Development

The (3R)-enantiomer (CAS 141808-81-3) is specifically suited for enantioselective catalysis and medicinal chemistry programs requiring defined stereochemistry. Unlike the racemic mixture (CAS 59893-88-8), procurement of the enantiopure form eliminates the need for subsequent chiral resolution steps, ensuring reproducible stereochemical outcomes in asymmetric synthesis workflows .

Scaffold for β-Hemoglobinopathy and Erythropoiesis-Targeting Drug Discovery

The structurally related deoxy analog 3-(3,4-dimethoxyphenyl)propanoic acid is an orally active short-chain fatty acid that stimulates γ-globin gene expression and erythropoiesis in vivo for β-hemoglobinopathy treatment . The β-hydroxy derivative (CAS 59893-88-8) offers enhanced aqueous solubility that may improve formulation properties while retaining the core pharmacophore, making it a logical scaffold for medicinal chemistry optimization in this therapeutic area.

NSAID-Like Anti-Inflammatory Drug Discovery with Improved Gastric Tolerability

β-Hydroxy-β-arylpropanoic acids, the class to which CAS 59893-88-8 belongs, exhibit anti-inflammatory activity with ED₅₀ values comparable to or surpassing ibuprofen (ED₅₀ = 51.7 µmol/kg), with favorable gastric tolerability profiles . The 3,4-dimethoxy-β-hydroxy architecture provides a validated starting point for developing next-generation anti-inflammatory agents with potentially reduced gastrointestinal side effects.

PTP1B-Targeted Drug Discovery for Type 2 Diabetes and Obesity

Complex derivatives incorporating the 3-(3,4-dimethoxyphenyl) moiety demonstrate measurable PTP1B inhibition (IC₅₀ = 820 nM) and TCPTP inhibition (IC₅₀ = 700 nM) . The parent β-hydroxy acid (CAS 59893-88-8) serves as a versatile scaffold for constructing and optimizing PTP1B inhibitors, a validated target for type 2 diabetes and obesity. The β-hydroxy group provides a synthetic handle for further derivatization while the aqueous solubility facilitates biological assay compatibility.

Quote Request

Request a Quote for 3-(3,4-dimethoxyphenyl)-3-hydroxypropanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.